Cas no 2098008-52-5 (1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride)
1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride
- 1-prop-2-ynyl-4,5,6,7-tetrahydrobenzotriazol-5-amine;dihydrochloride
- 1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride
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- Inchi: 1S/C9H12N4.2ClH/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13;;/h1,7H,3-6,10H2;2*1H
- InChI Key: DEHMPILTSUJFRS-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CC#C)C2=C(CC(CC2)N)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 231
- Topological Polar Surface Area: 56.7
1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P139516-100mg |
1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazol-5-amine Dihydrochloride |
2098008-52-5 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P139516-500mg |
1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazol-5-amine Dihydrochloride |
2098008-52-5 | 500mg |
$ 550.00 | 2022-06-03 | ||
| TRC | P139516-1g |
1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazol-5-amine Dihydrochloride |
2098008-52-5 | 1g |
$ 865.00 | 2022-06-03 | ||
| Life Chemicals | F2167-8414-0.25g |
1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride |
2098008-52-5 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F2167-8414-0.5g |
1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride |
2098008-52-5 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F2167-8414-1g |
1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride |
2098008-52-5 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F2167-8414-2.5g |
1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride |
2098008-52-5 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F2167-8414-5g |
1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride |
2098008-52-5 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F2167-8414-10g |
1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride |
2098008-52-5 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride
1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride: A Comprehensive Overview
The compound 1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride (CAS No. 2098008-52-5) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of benzotriazole derivatives, which have garnered considerable attention due to their unique structural features and versatile functional groups. The benzotriazole core of this molecule provides a rigid aromatic system that can be further modified to enhance its reactivity and selectivity in different chemical reactions.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and catalytic hydrogenation techniques. The propargyl group (Prop-2-yn-1-yl) attached to the benzotriazole ring introduces additional functionality, making this compound suitable for applications in drug discovery and materials science. The dihydrochloride salt form ensures stability and solubility in aqueous environments, which is crucial for its use in biological assays and pharmaceutical formulations.
One of the most promising areas of research involving this compound is its application in the development of novel pharmaceutical agents. Studies have shown that the benzotriazole moiety can act as a scaffold for designing bioactive molecules with potential anti-inflammatory and anticancer properties. For instance, recent research has demonstrated that derivatives of this compound exhibit selective inhibition against certain kinases involved in cancer cell proliferation. These findings underscore the importance of further exploring the biological activity of this compound to unlock its therapeutic potential.
In addition to its pharmaceutical applications, 1-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine dihydrochloride has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a charge transport material in organic light-emitting diodes (OLEDs), where its aromatic system facilitates efficient electron delocalization. These studies highlight the compound's potential in advancing next-generation electronic materials.
The synthesis of this compound involves a multi-step process that begins with the preparation of the benzotriazole derivative followed by functionalization with the propargyl group. The use of palladium-catalyzed coupling reactions has proven to be an efficient method for attaching the propargyl moiety to the benzotriazole ring. This approach not only ensures high yields but also maintains the integrity of the aromatic system. The final step involves protonation with hydrochloric acid to form the dihydrochloride salt, which is essential for stabilizing the amine group.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the molecular structure and purity of the compound. Furthermore, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns. These findings are critical for guiding future research into its applications.
In conclusion, 1-(Prop-2-yne...
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